molecular formula C10H10FNO B14406452 Benzamide, 3-fluoro-N-2-propenyl- CAS No. 88229-23-6

Benzamide, 3-fluoro-N-2-propenyl-

Cat. No.: B14406452
CAS No.: 88229-23-6
M. Wt: 179.19 g/mol
InChI Key: WFGOROYRCXOKHD-UHFFFAOYSA-N
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Description

Benzamide, 3-fluoro-N-2-propenyl- (systematic IUPAC name: 3-fluoro-N-(prop-2-en-1-yl)benzamide) is a fluorinated benzamide derivative characterized by a fluorine substituent at the 3-position of the benzene ring and a propenyl (allyl) group attached to the amide nitrogen. This compound belongs to the broader class of N-substituted benzamides, which are widely studied for their pharmacological, agrochemical, and material science applications. The fluorine atom and propenyl group confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

For example, 3-fluoro-N-phenylbenzamide (CAS: 1629-09-0) shares the 3-fluoro substitution pattern but differs in the N-aryl group . Similarly, 3-fluoro-N-(4-tert-butyl-thiazol-2-yl)benzamide (TTFB) and 3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide (CAS: 835892-72-3) highlight variations in the N-substituent that modulate biological activity .

Properties

IUPAC Name

3-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGOROYRCXOKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403389
Record name Benzamide, 3-fluoro-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-23-6
Record name Benzamide, 3-fluoro-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The process follows a two-step mechanism:

  • Acid Chloride Formation :
    $$ \text{3-Fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Fluorobenzoyl chloride} + \text{SO}2 + \text{HCl} $$
    Optimal conditions: Reflux in thionyl chloride (3 hr, 80°C), followed by solvent removal under vacuum.
  • Amide Bond Formation :
    $$ \text{3-Fluorobenzoyl chloride} + \text{Allylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Benzamide, 3-fluoro-N-2-propenyl-} + \text{HCl} $$
    Key parameters:
    • Solvent: Anhydrous dichloromethane or toluene.
    • Base: Triethylamine (2.2 equiv) to neutralize HCl.
    • Temperature: 0°C initial cooling, followed by room-temperature stirring (12–24 hr).

Yield : 85–91% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics.

Procedure and Advantages

  • Substrates : 3-Fluorobenzoic acid, allylamine, and 1,1'-carbonyldiimidazole (CDI) as coupling agent.
  • Conditions :
    • Solvent-free microwave irradiation (300 W, 120°C, 15 min).
    • Simplified workup via aqueous extraction.

Yield : 78% with >95% purity (HPLC).

Electrochemical Synthesis

Innovative electrosynthetic methods have been explored for scalable production.

Catalytic Oxidative Cyclization

While primarily used for cyclization, this method’s precursor synthesis is relevant:

  • Cell Setup : Undivided cell with graphite electrodes.
  • Electrolyte : 0.1 M LiClO₄ in methanol/HFIP (9:1).
  • Substrate : Preformed N-allyl-3-fluorobenzamide (from Method 2).
  • Outcome : 93% conversion to oxazolidine derivatives, demonstrating reagent stability under electrochemical conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Method Yield (%) Reaction Time Key Advantages Limitations
Acid Chloride 91 24 hr High purity, scalability Requires toxic SOCl₂
Microwave 78 15 min Rapid, solvent-free Moderate yield
Electrochemical 93* 6 hr Green chemistry, catalyst recycling Limited to precursor functionalization

*Yield for downstream product; precursor synthesis yields align with Method 2.

Purification and Characterization Protocols

Workup Procedures

  • Liquid-Liquid Extraction : Partition between ethyl acetate and 5% NaHCO₃ to remove unreacted acid.
  • Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

Analytical Data Cross-Validation

  • Mass Spectrometry : ESI-MS m/z 179.0746 [M+H]⁺ (calc. 179.0746).
  • 1H NMR (400 MHz, CDCl₃): δ 7.55 (m, 1H, ArH), 7.32 (d, J = 8.1 Hz, 1H), 5.90 (m, 1H, CH₂CHCH₂), 5.25 (d, J = 17.2 Hz, 1H), 5.18 (d, J = 10.1 Hz, 1H), 4.05 (d, J = 5.8 Hz, 2H, NHCH₂).

Challenges and Mitigation Strategies

  • Hydrolytic Degradation : The allyl group’s electron-rich nature necessitates anhydrous conditions during synthesis.
  • Polymerization Risk : Addition of 0.1% hydroquinone inhibits allylamine polymerization during storage.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enable safe handling of 3-fluorobenzoyl chloride (residence time < 2 min at 50°C).
  • In Situ IR Monitoring : Real-time tracking of amine consumption (target: >99% conversion).

Emerging Methodologies

  • Enzymatic Catalysis : Lipase-mediated amidation in ionic liquids (current yield: 45%, ongoing optimization).
  • Photoredox Coupling : Visible-light-driven cross-dehydrogenative coupling (theoretical feasibility established).

Chemical Reactions Analysis

Benzamide, 3-fluoro-N-2-propenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Benzamide, 3-fluoro-N-2-propenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 3-fluoro-N-2-propenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzamide, 3-fluoro-N-2-propenyl- and related compounds:

Compound Substituents Key Features Applications/Findings References
3-fluoro-N-2-propenyl-benzamide N-allyl, 3-F Propenyl group enhances lipophilicity; fluorine improves metabolic stability. Potential agrochemical intermediate (inferred from pesticidal benzamides). N/A
3-fluoro-N-phenylbenzamide N-phenyl, 3-F Aromatic N-substituent; planar structure. Used as a building block in drug discovery for kinase inhibition studies.
3-fluoro-N-(4-tert-butyl-thiazol-2-yl)benzamide (TTFB) N-thiazolyl, 4-tert-butyl, 3-F Bulky tert-butyl group; heterocyclic N-substituent. Mitochondrial uncoupler; studied in metabolic research.
3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide N-aryl-imidazopyridinyl, 3-F Extended π-system; potential for DNA intercalation. Anticancer candidate (preclinical studies).
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide N-(3-CF3-phenyl), 2-NH2, benzamide Amino and trifluoromethyl groups enhance polarity and binding affinity. Investigated as a protease inhibitor or herbicide intermediate.

Electronic and Steric Effects

  • Fluorine Substitution: The 3-fluoro group in benzamide derivatives increases electronegativity at the benzene ring, altering electron density and hydrogen-bonding capacity. This enhances interactions with biological targets (e.g., enzymes or receptors) compared to non-fluorinated analogs .
  • N-Propenyl vs. In contrast, rigid N-aryl groups (e.g., phenyl or thiazolyl) favor planar conformations critical for stacking interactions in DNA-binding agents .

Q & A

Basic Question: What are the optimal synthetic routes for 3-fluoro-N-2-propenyl-benzamide, and how can purity be validated?

Methodological Answer:
The synthesis of 3-fluoro-N-2-propenyl-benzamide typically involves coupling 3-fluorobenzoic acid derivatives with propenylamine. A two-step approach is recommended:

Acylation : React 3-fluorobenzoyl chloride with propenylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water. Validate purity via 1H^1H- and 13C^{13}C-NMR to confirm the absence of unreacted starting materials or byproducts. LC-MS can further verify molecular ion peaks and isotopic patterns .

Advanced Question: How can researchers design experiments to investigate the electronic effects of the 3-fluoro substituent on reactivity?

Methodological Answer:
To study electronic effects:

Comparative Synthesis : Synthesize analogs with substituents of varying electron-withdrawing/donating capacities (e.g., 3-chloro, 3-methyl) under identical conditions.

Kinetic Analysis : Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates in nucleophilic substitution or hydrolysis reactions. Compare activation energies via Arrhenius plots.

Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and analyze Fukui indices for electrophilicity .

Basic Question: Which crystallographic tools are suitable for resolving structural ambiguities in 3-fluoro-N-2-propenyl-benzamide?

Methodological Answer:
For crystal structure determination:

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

Structure Solution : Employ SHELXT (intrinsic phasing) for initial model generation, followed by refinement in SHELXL (full-matrix least-squares on F2F^2) .

Validation : Cross-check torsion angles and intermolecular interactions (e.g., hydrogen bonds) against Cambridge Structural Database (CSD) entries using Mercury CSD. Void analysis in Mercury can identify solvent-accessible regions .

Advanced Question: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., rotamerism) or crystal packing effects:

Variable-Temperature NMR : Acquire 1H^1H-NMR spectra at 25°C to −40°C to detect coalescence of signals, indicating conformational exchange.

SCXRD Analysis : Compare solid-state (X-ray) and solution-state (NMR) geometries. Use Mercury’s "Packing Similarity" tool to assess crystal environment influences .

Empirical Corrections : Apply spherical harmonic absorption corrections (e.g., via SADABS) to mitigate anisotropic effects in X-ray data .

Advanced Question: What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

Molecular Dynamics (MD) : Simulate solvation in explicit water using AMBER or GROMACS to estimate logP and membrane permeability.

Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions.

ADMET Prediction : Leverage SwissADME or ADMETLab to compute bioavailability, blood-brain barrier penetration, and toxicity profiles using the canonical SMILES string .

Basic Question: How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C–80°C for 24–72 hours.

Analytical Monitoring : Use HPLC-DAD to track degradation products. Compare retention times and UV spectra with standards.

Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at ambient conditions .

Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

Library Synthesis : Prepare derivatives with systematic substitutions (e.g., fluorination at different positions, propenyl chain modifications).

Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity measurements.

Multivariate Analysis : Use PLS regression (via SIMCA) to correlate electronic descriptors (Hammett σ) with activity data .

Advanced Question: How can reaction mechanisms involving 3-fluoro-N-2-propenyl-benzamide be elucidated using isotopic labeling?

Methodological Answer:

Isotope Incorporation : Synthesize 13C^{13}C-labeled analogs at the propenyl group or benzamide carbonyl.

Mechanistic Probes : Conduct 19F^{19}F-NMR kinetic isotope effect (KIE) studies to identify rate-determining steps.

Mass Spectrometry : Track isotopic patterns in intermediates via HRMS to confirm proposed pathways (e.g., nucleophilic attack vs. radical mechanisms) .

Basic Question: What analytical techniques are critical for distinguishing polymorphs of this compound?

Methodological Answer:

Thermal Analysis : Use DSC to identify melting point variations (∆mp >2°C suggests polymorphism).

PXRD : Compare diffraction patterns; distinct peaks at 2θ <20° indicate different crystal lattices.

Raman Spectroscopy : Detect subtle conformational differences (e.g., C=O stretching frequencies) .

Advanced Question: How can researchers leverage high-throughput screening (HTS) to identify catalytic systems for scalable synthesis?

Methodological Answer:

Reagent Screening : Test palladium (e.g., Pd(OAc)2_2), copper (e.g., CuI), and nickel catalysts in microtiter plates under varying solvents (DMF, THF) and bases (K2_2CO3_3, Cs2_2CO3_3).

Automated Analytics : Integrate UPLC-MS with robotic liquid handlers to quantify yields and select optimal conditions.

DoE Optimization : Apply factorial design (e.g., via JMP) to maximize yield while minimizing byproducts .

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